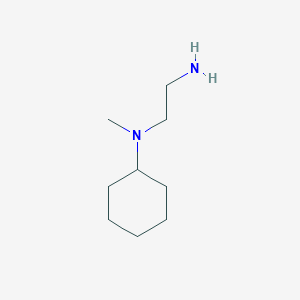

N-(2-aminoethyl)-N-methylcyclohexanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-aminoethyl)-N-methylcyclohexanamine” appears to be an organic compound containing an amine functional group and a cyclohexane ring. The “N-(2-aminoethyl)” part suggests that an ethyl chain with an amino group is attached to the nitrogen atom. The “N-methylcyclohexanamine” part suggests that a methyl group and a cyclohexane ring are also attached to the same nitrogen atom.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate cyclohexanamine derivative with a suitable aminoethyl compound. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.

Molecular Structure Analysis

The molecule would likely have a three-dimensional structure due to the cyclohexane ring. The presence of the amine functional group could allow for hydrogen bonding and other polar interactions.

Chemical Reactions Analysis

Amines, in general, can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions or bases in acid-base reactions. The specific reactions that “N-(2-aminoethyl)-N-methylcyclohexanamine” might undergo would depend on the reaction conditions and the other compounds present.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines, for example, often have a fishy smell, can form hydrogen bonds, and are basic due to the lone pair of electrons on the nitrogen atom. The cyclohexane ring could make the compound more hydrophobic.

Aplicaciones Científicas De Investigación

Chiral Peptide Nucleic Acids (PNAs)

- Scientific Field: Biochemistry

- Application Summary: PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. Chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone have been studied .

- Methods of Application: The synthesis, properties, and applications of these chiral PNAs have been explored under the concept of preorganization .

- Results or Outcomes: PNAs hybridize to complementary DNA and RNA with higher affinity and superior sequence selectivity compared to DNA. They are resistant to nucleases and proteases and have a low affinity for proteins. These properties make PNAs an attractive agent for biological and medical applications .

Amine-Modified Spherical Nanocellulose Aerogels

- Scientific Field: Materials Science

- Application Summary: The N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS)-CNC aerogel was successfully fabricated either by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels .

- Methods of Application: The amine group has been successfully introduced via C–O–Si bonds between CNC and AEAPMDS .

- Results or Outcomes: The as-synthesized AEAPMDS-CNC aerogels could be potentially applied to capture CO2 via covalent bonding .

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. However, many amines are irritants and can be harmful if ingested, inhaled, or come into contact with the skin.

Direcciones Futuras

The potential uses and future directions for this compound would depend on its properties. It could potentially be used in the synthesis of other compounds, or, if it has interesting biological activity, it could be studied as a potential pharmaceutical.

Please note that this is a very general analysis. For a detailed and accurate analysis, experimental data and peer-reviewed research would be needed. If you have a specific context or application in mind for this compound, please provide more details so I can give a more targeted response.

Propiedades

IUPAC Name |

N'-cyclohexyl-N'-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZNHTIBNDAHFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-N-methylcyclohexanamine | |

CAS RN |

14256-69-0 |

Source

|

| Record name | N-(2-aminoethyl)-N-methylcyclohexanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

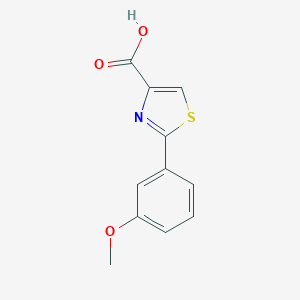

![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)